molecular formula C10H8BrF3O2 B8107193 Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate

Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate

Cat. No.: B8107193
M. Wt: 297.07 g/mol
InChI Key: XYSCGGKJDWBLHC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of benzoic acid, featuring bromine, methyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Methyl 2-methyl-3-(trifluoromethyl)benzoate

      Starting Material: Methyl 2-methyl-3-(trifluoromethyl)benzoate.

      Reagent: Bromine (Br2).

      Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

      Mechanism: Electrophilic aromatic substitution where bromine acts as the electrophile.

  • Industrial Production Methods

      Scale-Up: The process can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance safety.

      Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.

      Reagents: Sodium azide (NaN3), potassium thiolate (RSK).

  • Reduction Reactions

      Hydrogenation: The ester group can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

      Conditions: Typically carried out under mild pressure and temperature conditions.

  • Oxidation Reactions

      Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

      Conditions: The reaction is performed in an aqueous medium under reflux conditions.

Major Products

    From Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.

    From Reduction: Alcohol derivatives.

    From Oxidation: Carboxylic acids.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems due to its unique substituents which can interact with biological molecules.

Medicine

    Pharmaceutical Intermediates: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Materials Science: Incorporated into polymers to modify their properties, such as increasing thermal stability or chemical resistance.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the binding affinity to various targets. The ester group can undergo hydrolysis, releasing the active acid form which can interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.

    Methyl 5-chloro-2-methyl-3-(trifluoromethyl)benzoate: Chlorine instead of bromine, which affects the compound’s reactivity and biological activity.

Uniqueness

    Substitution Pattern: The specific positions of the bromine, methyl, and trifluoromethyl groups confer unique chemical properties.

    Reactivity: The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, making it more reactive in certain types of chemical reactions.

This detailed overview provides a comprehensive understanding of Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate, highlighting its preparation, chemical behavior, applications, and how it compares to similar compounds

Properties

IUPAC Name

methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-5-7(9(15)16-2)3-6(11)4-8(5)10(12,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSCGGKJDWBLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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